N-[(3S)-pyrrolidin-3-yl]cyclopropanecarboxamide
Description
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
N-[(3S)-pyrrolidin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C8H14N2O/c11-8(6-1-2-6)10-7-3-4-9-5-7/h6-7,9H,1-5H2,(H,10,11)/t7-/m0/s1 |
InChI Key |
GYLHKTDJFVODCT-ZETCQYMHSA-N |
Isomeric SMILES |
C1CNC[C@H]1NC(=O)C2CC2 |
Canonical SMILES |
C1CC1C(=O)NC2CCNC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the (3S)-Pyrrolidin-3-yl Intermediate
The (3S)-pyrrolidin-3-yl moiety can be prepared by:
- Chiral resolution or asymmetric synthesis of pyrrolidine derivatives.
- Reductive amination of 3-pyrrolidinone or related precursors using chiral catalysts or auxiliaries to ensure stereochemical fidelity.
- Boc-protected pyrrolidine aldehydes are commonly used intermediates, which upon reductive amination and subsequent deprotection yield the free amine with the desired stereochemistry.
Formation of the Cyclopropanecarboxamide Bond
The amide bond formation is typically achieved by:
- Acylation of the pyrrolidine amine with cyclopropanecarbonyl chloride or an activated ester derivative under mild conditions.
- Alternatively, carbodiimide-mediated coupling (e.g., using EDC or DCC) of cyclopropanecarboxylic acid with the pyrrolidine amine.
- The reaction is often conducted in the presence of a base such as pyridine or triethylamine to neutralize the generated acid.
Representative Synthetic Scheme (Literature-Based)
A representative synthetic pathway adapted from studies on related cyclopropanecarboxamide derivatives is as follows:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | (S)-Boc-pyrrolidine-3-carboxaldehyde + NaCNBH3, MeOH | Reductive amination to form protected amine intermediate |
| 2 | HCl in MeOH | Boc deprotection to yield (3S)-pyrrolidin-3-yl amine |
| 3 | Cyclopropanecarbonyl chloride, pyridine, DCM | Acylation to form N-[(3S)-pyrrolidin-3-yl]cyclopropanecarboxamide |
| 4 | Purification by flash chromatography | Isolation of pure final compound |
This method ensures high stereochemical purity and yield (typically 60-75%) and is widely employed in medicinal chemistry research.
Analytical and Purification Techniques
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR are used to confirm the structure and stereochemistry.
- High-Performance Liquid Chromatography (HPLC) : Employed for purity assessment and enantiomeric excess determination.
- Mass Spectrometry (MS) : Confirms molecular weight and molecular formula.
- Flash Chromatography : Commonly used for purification, employing solvent systems such as dichloromethane/methanol/ammonia mixtures.
Data Table: Summary of Key Synthetic Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting material | (S)-Boc-pyrrolidine-3-carboxaldehyde | Commercially available or synthesized |
| Reductive amination reagent | Sodium cyanoborohydride (NaCNBH3) | Mild reducing agent, selective for imines |
| Deprotection | 37% HCl in methanol | Removes Boc protecting group efficiently |
| Acylation reagent | Cyclopropanecarbonyl chloride | Reactive acid chloride for amide bond formation |
| Solvent for acylation | Dichloromethane (DCM) or ethyl acetate | Non-protic solvents preferred |
| Base | Pyridine or triethylamine | Neutralizes HCl byproduct |
| Purification | Flash chromatography | Solvent gradient DCM/MeOH/NH3(aq) |
Comparative Analysis with Related Compounds
| Compound | Ring Type | Key Differences in Preparation | Biological Relevance |
|---|---|---|---|
| This compound | Pyrrolidine | Requires stereoselective synthesis of pyrrolidine intermediate | Enzyme inhibition, anticancer potential |
| N-[(3S)-piperidin-3-yl]cyclopropanecarboxamide | Piperidine | Similar amidation, different ring size and stereochemistry | Investigated for sigma-2 receptor binding and anticancer activity |
Research Findings and Applications
- The compound has been synthesized and evaluated as a scaffold for enzyme inhibition, particularly targeting kinases implicated in neurodegenerative diseases.
- Its stereochemistry is crucial for biological activity, necessitating precise synthetic control.
- The synthetic route described allows for modifications to the pyrrolidine ring or the cyclopropane moiety, enabling structure-activity relationship (SAR) studies.
Chemical Reactions Analysis
Types of Reactions
N-[(3S)-pyrrolidin-3-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or hydroxyl groups in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Alkylated or hydroxylated derivatives.
Scientific Research Applications
N-[(3S)-pyrrolidin-3-yl]cyclopropanecarboxamide hydrochloride is a chemical compound with a unique structure featuring a pyrrolidine ring and a cyclopropane moiety. It is investigated for its potential applications in medicinal chemistry as a pharmacological agent. The hydrochloride form enhances its solubility and stability, making it suitable for various formulations.
Inhibition of Histone Demethylases
This compound hydrochloride exhibits biological activity as an inhibitor of histone demethylases, which are crucial in epigenetic regulation, influencing gene expression and cellular function. Inhibition of histone demethylases has potential therapeutic effects in diseases such as cancer and neurodegenerative disorders.
Interaction studies involving this compound hydrochloride focus on its binding affinity to histone demethylases and other epigenetic regulators, utilizing techniques such as X-ray crystallography, NMR spectroscopy, and enzyme inhibition assays. These studies are crucial for understanding how the compound exerts its biological effects and for optimizing its pharmacological properties.
Noradrenaline Reuptake Inhibition
Derivatives of N-[(3S)-pyrrolidin-3-yl]benzamides are a new series of noradrenaline reuptake inhibitors (NRI) . Structure-activity relationships have established that potent NRI activity could be achieved by substitution at the 2-position of the phenyl ring, leading to the preparation of selective NRIs and dual NSRIs . Benzamide 11e was identified as a potent NRI with good selectivity, good in vitro metabolic stability, weak CYP inhibition, and low affinity for ion channels . In vivo evaluation in rat microdialysis experiments showed that 11e increased noradrenaline levels, confirming good CNS penetration and was significantly less lipophilic than previous NRIs .
Structural Similarities and Biological Activities
Several compounds share structural similarities with this compound hydrochloride, each exhibiting unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[4-(1H-pyrazol-4-yl)phenyl]cyclopropanecarboxamide | Phenyl ring substituted with pyrazole | Potential anti-inflammatory |
| N-(5-methylisoxazol-3-yl)cyclopropanecarboxamide | Isoxazole ring | Antimicrobial activity |
| N-(1H-indol-5-yl)cyclopropanecarboxamide | Indole ring | Anticancer properties |
Mechanism of Action
The mechanism of action of N-[(3S)-pyrrolidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Heterocyclic Additions
- rac-N-[(3R,4S)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]cyclopropanecarboxamide : Molecular Formula: C12H18N4O Molecular Weight: 234.30 Key Features: Incorporates a methylimidazole group on the pyrrolidine ring. Impact: The imidazole’s aromaticity and basicity may enhance binding to targets like metalloenzymes.
- N-{(3S)-1-[5-(propan-2-yl)-1H-pyrazole-3-carbonyl]pyrrolidin-3-yl}cyclopropanecarboxamide : Molecular Formula: C15H22N4O2 Molecular Weight: 290.36 Key Features: Contains a pyrazole ring with an isopropyl group and a carbonyl linker. However, the increased molecular weight (~290 vs. ~153 for the target compound) may reduce bioavailability.
Ring System Modifications
- N-[(3S,4S)-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-3-yl]cyclopropanecarboxamide : Molecular Formula: Estimated C12H17N3O2 Molecular Weight: ~235.28 Key Features: Replaces pyrrolidine with piperidine and adds an oxadiazole group. The oxadiazole group, known for metabolic stability, may enhance in vivo persistence.
Core Structure Replacements
N-3-pyridinylcyclopropanecarboxamide :
- Molecular Formula : C9H10N2O
- Molecular Weight : 162.19
- Key Features : Substitutes pyrrolidine with a pyridine ring.
- Impact : The aromatic pyridine enhances π-π stacking interactions but eliminates the chiral center, reducing stereochemical specificity.
- (3S)-N-(3-Hydroxycyclohexyl)pyrrolidine-3-carboxamide : Molecular Formula: C11H20N2O2 Molecular Weight: 212.29 Key Features: Replaces cyclopropane with a hydroxycyclohexyl group.
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Stereochemical Specificity : The (S)-configuration in the target compound and ’s analog is critical for chiral recognition in biological systems, whereas racemic mixtures (e.g., ) may require enantiomeric separation for optimal activity .
- Metabolic Stability : Oxadiazole-containing analogs () are likely more resistant to enzymatic degradation due to the stable heterocyclic core .
- Solubility vs. Permeability : Hydrophilic modifications () improve solubility but may compromise blood-brain barrier penetration, whereas cyclopropane-containing analogs balance rigidity and lipophilicity .
Biological Activity
N-[(3S)-pyrrolidin-3-yl]cyclopropanecarboxamide, particularly in its hydrochloride form, has garnered attention for its significant biological activity, primarily as an inhibitor of histone demethylases. This compound's unique structural features contribute to its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders.
Chemical Structure and Properties
The compound is characterized by a pyrrolidine ring linked to a cyclopropane moiety via a carboxamide functional group. This structural configuration not only enhances its solubility and stability but also facilitates specific interactions with biological targets.
This compound acts primarily by inhibiting histone demethylases, enzymes that play critical roles in epigenetic regulation. By modulating the methylation status of histones, this compound influences gene expression and cellular functions, which is crucial for the development of targeted therapies in complex diseases.
Biological Activity Overview
-
Histone Demethylase Inhibition :
- The compound selectively inhibits specific histone demethylases, leading to altered gene expression profiles associated with cancer and neurodegenerative diseases .
- Case Study : Research has shown that the inhibition of these enzymes can result in increased apoptosis in cancer cells and improved neuronal survival in models of neurodegeneration .
-
Noradrenaline Reuptake Inhibition :
- Derivatives of this compound have been identified as noradrenaline reuptake inhibitors (NRIs), which are beneficial in treating mood disorders .
- Research Finding : A study demonstrated that certain derivatives significantly increased noradrenaline levels in the central nervous system (CNS), suggesting potential applications in psychiatric conditions .
- Potential Therapeutic Applications :
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[4-(1H-pyrazol-4-yl)phenyl]cyclopropanecarboxamide | Phenyl ring substituted with pyrazole | Potential anti-inflammatory |
| N-(5-methylisoxazol-3-yl)cyclopropanecarboxamide | Isoxazole ring | Antimicrobial activity |
| N-(1H-indol-5-yl)cyclopropanecarboxamide | Indole ring | Anticancer properties |
This compound stands out due to its specific inhibition of histone demethylases, which is less common among similar compounds. This selectivity allows for targeted modulation of epigenetic processes, enhancing its potential as a therapeutic agent .
Research Findings and Case Studies
Recent studies have highlighted the compound's efficacy through various experimental models:
- In Vitro Studies : Demonstrated significant inhibition of histone demethylases leading to altered cellular proliferation rates in cancer cell lines .
- In Vivo Models : Animal studies indicated that treatment with this compound resulted in improved cognitive function and reduced neurodegeneration markers in models of Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-[(3S)-pyrrolidin-3-yl]cyclopropanecarboxamide, and how can purity be optimized?
- Methodology : Synthesis typically involves coupling cyclopropanecarboxylic acid derivatives with (3S)-pyrrolidin-3-amine. Key steps include activating the carboxylic acid (e.g., using HATU or EDC/HOBt) and performing the reaction under inert conditions (N₂ atmosphere). Purification via reversed-phase HPLC or column chromatography is critical to achieve ≥95% purity, as minor impurities can skew biological assay results .
Q. How can the stereochemical integrity of the (3S)-pyrrolidine moiety be confirmed?
- Methodology : Use chiral HPLC or polarimetry to verify enantiomeric purity. X-ray crystallography or NOESY NMR experiments are definitive for resolving stereochemical ambiguities, particularly when synthesizing analogs with modified substituents .
Q. What analytical techniques are essential for characterizing this compound?
- Methodology :
- NMR : Assign proton and carbon signals to confirm cyclopropane and pyrrolidine ring connectivity.
- Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₉H₁₅N₂O).
- IR Spectroscopy : Identify carbonyl (C=O) stretching (~1650 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹) .
Q. What are the stability considerations for long-term storage?
- Methodology : Store in airtight containers under inert gas (argon) at -20°C to prevent hydrolysis of the carboxamide bond. Stability assays under varying pH and temperature conditions are recommended to determine degradation kinetics .
Advanced Research Questions
Q. How can molecular docking studies predict the compound’s interaction with biological targets?
- Methodology : Use software like AutoDock Vina or Schrödinger Suite to model binding modes. The cyclopropane ring’s rigidity and pyrrolidine’s basic nitrogen are key for interactions with receptors (e.g., neurotransmitter transporters). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .
Q. What experimental designs address contradictions in biological activity data across structural analogs?
- Methodology :
- SAR Studies : Systematically modify substituents (e.g., replacing pyrrolidine with piperidine) and compare IC₅₀ values in enzyme inhibition assays.
- Counter-Screening : Test against off-target receptors to rule out nonspecific binding.
- Meta-Analysis : Cross-reference data from PubChem or ChEMBL to identify trends in activity-structure relationships .
Q. How can in vivo pharmacokinetic parameters be optimized for this compound?
- Methodology :
- Lipinski’s Rule Compliance : Assess logP (target ≤3) and polar surface area (≤140 Ų) to enhance bioavailability.
- Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., CYP450-mediated oxidation of pyrrolidine).
- Formulation : Nanoencapsulation or prodrug strategies improve solubility in preclinical models .
Q. What strategies are effective in studying synergistic effects with other therapeutics?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
